molecular formula C16H22O8 B054404 Coniferin CAS No. 124151-33-3

Coniferin

Cat. No. B054404
CAS RN: 124151-33-3
M. Wt: 342.34 g/mol
InChI Key: SFLMUHDGSQZDOW-FAOXUISGSA-N
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Description

Coniferin is a glucoside of coniferyl alcohol . This white crystalline solid is a metabolite in conifers, serving as an intermediate in cell wall lignification . It can also be found in the water root extract of Angelica archangelica subsp. litoralis .


Synthesis Analysis

Coniferin has been synthesized through various methods. For instance, enzymatic hydrolysis of d- and l-coniferin by β-glucosidase has been reported . Additionally, vanillin was first synthesized from coniferin by chemists Ferdinand Tiemann and Wilhelm Haarmann .


Molecular Structure Analysis

The molecular formula of Coniferin is C16H22O8 . Its IUPAC name is (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy}oxane-3,4,5-triol . The molecular weight is 342.34 g/mol .


Chemical Reactions Analysis

Coniferin is known to play a significant role in the lignification process of plant cell walls . It has been observed to show NaCl-dependent production, which could enhance the production of coniferin and its derivatives .

Scientific Research Applications

Preparation of Coniferin Enantiomer

Coniferin has been used in the preparation of its enantiomer, l-Coniferin . This enantiomer was prepared from l-glucose, and its reactivity was found to be almost the same as that of the corresponding d-glucose and its derivatives . This research has helped to understand the properties of Coniferin and its enantiomers.

Study of Enzymatic Hydrolysis Resistance

The l-Coniferin enantiomer showed resistance toward enzymatic hydrolysis by commercial β-glucosidase from Almond . This property of Coniferin can be used in studies related to enzymatic hydrolysis and its resistance.

Investigation of Coniferin Transport

Research has suggested that the d-/l-configuration of the glucose moiety of Coniferin is an important factor affecting Coniferin transport across the membrane . This has implications for understanding the transport mechanisms of similar compounds.

Role in Lignin Biosynthesis

Coniferin plays a crucial role in lignin biosynthesis, which is important for the growth and persistence of vascular plants . It is considered to be a form of coniferyl alcohol that functions in storage and transport in lignin biosynthesis .

Use in Transport Tracer Experiments

Due to its specific properties, Coniferin might be useful as a transport tracer in administration experiments . This can help in understanding the transport mechanisms of lignin precursors.

Synthesis of Guaiacyl Dehydrogenated Lignin Polymer

Coniferin has been used as a substrate in the synthesis of guaiacyl dehydrogenated lignin polymer (G-DHP) . This polymer has similar structure to that of ginkgo milled wood lignin (MWL), which has potential applications in various fields.

Mechanism of Action

Target of Action

Coniferin primarily targets β-glucosidases , a group of enzymes found in all domains of living organisms . These enzymes play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides . In plants, β-glucosidases function in defense, cell wall lignification, cell wall β-glucan turnover, phytohormone activation, and release of aromatic compounds .

Mode of Action

Coniferin is a glucoside of coniferyl alcohol . It interacts with its target, β-glucosidases, through a process known as hydrolysis . This interaction results in the release of nonreducing terminal glucosyl residues from glycosides and oligosaccharides . The hydrolysis of coniferin by β-glucosidases yields coniferyl alcohol , which is then incorporated into lignin .

Biochemical Pathways

Coniferin is involved in the lignin biosynthesis pathway . It serves as an intermediate in cell wall lignification , a process that strengthens the cell wall and makes it more resistant to degradation . The conversion of coniferin to coniferyl alcohol, which is then polymerized into lignin, is a critical step in this pathway .

Pharmacokinetics

It’s known that coniferin transport across the tonoplast and endomembrane compartments in differentiating xylem tissues of woody plants is proton (h+) gradient-dependent . This suggests that the bioavailability of coniferin may be influenced by the pH of its environment.

Result of Action

The hydrolysis of coniferin by β-glucosidases and its subsequent incorporation into lignin have significant molecular and cellular effects. These processes contribute to the formation of a lignified cell wall , which provides structural support to the plant and protects it against various environmental stresses .

Action Environment

The action of coniferin can be influenced by various environmental factors. For instance, the proton-dependent transport of coniferin suggests that changes in pH could affect its action . Additionally, the presence of other compounds in the plant’s environment could potentially interact with coniferin and alter its efficacy and stability.

Safety and Hazards

Coniferin is considered toxic and can cause serious eye irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Protective equipment such as chemical-resistant rubber gloves and eye protection should be used when handling Coniferin .

Future Directions

The future research directions for Coniferin could involve further exploration of its roles in plant metabolism and potential applications in various industries. For instance, its role in lignification makes it a potential target for research in biofuel production. Additionally, the NaCl-dependent production of Coniferin could be further explored to enhance the production of Coniferin and its derivatives .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLMUHDGSQZDOW-FAOXUISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Coniferin

CAS RN

531-29-3, 124151-33-3
Record name Coniferin
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Record name 531-29-3
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Record name CONIFERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 °C
Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary role of coniferin in plants?

A1: Coniferin is a storage form of coniferyl alcohol, one of the primary precursors for lignin biosynthesis in gymnosperms. [, , , , ] This process is particularly important during periods of active growth, such as spring-cambial reactivation. [, ]

Q2: How is coniferin synthesized in plants?

A2: Coniferin is synthesized from coniferyl alcohol in a reaction catalyzed by the enzyme uridine 5'-diphosphoglucose:coniferyl alcohol glucosyltransferase (CAGT). [, , ] This enzyme exhibits high specificity for coniferyl alcohol and uridine 5'-diphosphoglucose as substrates. [, ]

Q3: What enzyme is responsible for the hydrolysis of coniferin?

A3: Coniferin beta-glucosidase (CBG) hydrolyzes coniferin to release coniferyl alcohol for lignin polymerization. [, ] This enzyme exhibits a high degree of specificity for coniferin and related monolignol glucosides. [, ]

Q4: How does the seasonal variation of coniferin relate to lignin biosynthesis?

A4: Coniferin accumulates in the cambium of conifers before the onset of lignification in springtime and disappears before lignification is complete at the end of the growing season. [, , ] This suggests that coniferin content might serve as a biochemical indicator for commitment to wood formation. []

Q5: Is coniferin involved in the biosynthesis of both guaiacyl and syringyl lignin units?

A5: Research suggests that while coniferin can be incorporated into both guaiacyl and syringyl lignin units, the pathway involving coniferaldehyde glucoside may be more dominant for syringyl lignin biosynthesis, particularly in angiosperms. [, , ]

Q6: What is the molecular formula and weight of coniferin?

A6: Coniferin (C16H22O8) has a molecular weight of 342.34 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize coniferin?

A7: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is frequently used to elucidate the structure of coniferin. [, , , , , , ] Mass spectrometry (MS) is another valuable technique for identifying and quantifying coniferin. [, , , ]

Q8: What is the role of Raman microscopy in studying coniferin distribution?

A8: Raman microscopy has been successfully used to analyze the cellular distribution of coniferin in differentiating xylem tissues of Japanese cypress. [] This technique allows for the visualization of coniferin accumulation in specific cell types and tissues. []

Q9: How can coniferin be used in wastewater treatment?

A9: Research suggests that coniferin can be used to remove lignin-carbohydrate complexes (LCCs) from paper mill effluent through enzymatic polymerization. [, , , ] This approach could potentially reduce pollution load and contribute to sustainable industrial practices. [, , , ]

Q10: What is the potential of coniferin in enhancing paper properties?

A10: Studies have demonstrated that treating unbleached kraft pulp with coniferin in the presence of laccase can significantly improve the wet strength of the resulting paper. [] This finding highlights the potential for coniferin as a bio-based additive in papermaking. []

Q11: Can coniferin be used to enhance the production of other valuable compounds?

A11: Cross-species coculture systems utilizing Linum flavum hairy roots, a natural source of coniferin, and Podophyllum hexandrum cell suspensions have shown increased podophyllotoxin production. [] This approach suggests that coniferin can be leveraged to enhance the biosynthesis of valuable secondary metabolites in plant cell cultures. []

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